Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, an isopropyl group, and a methyl ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Pyrazole derivatives, a class to which this compound belongs, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving nucleophilic addition and elimination reactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.95, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate typically involves the condensation of appropriate hydrazines with β-keto esters. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic or basic conditions, followed by esterification to obtain the desired methyl ester. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as acids or bases are used to facilitate the reaction, and the product is purified through crystallization or distillation techniques. The scalability of the process ensures that large quantities of the compound can be produced for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carboxylate
- 3-Amino-1-ethyl-1H-pyrazole-4-carboxylate
- 3-Amino-1-propyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The isopropyl group enhances its lipophilicity, improving its membrane permeability and bioavailability. This makes it a valuable compound in drug design and development, offering advantages over similar compounds with different alkyl substitutions.
Properties
IUPAC Name |
methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-4-6(7(9)10-11)8(12)13-3/h4-5H,1-3H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIBTPFJSCYDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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